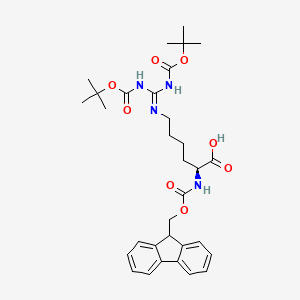
Fmoc-homoArg(Boc)2-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-homoArg(Boc)2-OH, also known as N-fluorenylmethoxycarbonyl-N’,N’-di-tert-butyloxycarbonyl-L-homoarginine, is a derivative of homoarginine. It is widely used in solid-phase peptide synthesis due to its ability to protect the amino group during peptide chain elongation. The compound is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) and di-tert-butyloxycarbonyl (Boc) protecting groups, which provide stability and prevent unwanted side reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-homoArg(Boc)2-OH typically involves the protection of the amino group of homoarginine with the Fmoc group and the guanidine group with Boc groups. The process begins with the reaction of homoarginine with di-tert-butyl dicarbonate in the presence of a suitable base to form the Boc-protected intermediate. This intermediate is then reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc group, resulting in the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Fmoc-homoArg(Boc)2-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc group using mild basic conditions, such as piperidine in dimethylformamide (DMF), and removal of the Boc groups using strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and OxymaPure.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF for Fmoc removal; TFA for Boc removal.
Coupling: DIC and OxymaPure in solvents like N-butylpyrrolidinone (NBP) or DMF.
Major Products: The major products formed from these reactions are peptides with the desired sequence, where this compound is incorporated at specific positions .
Scientific Research Applications
Fmoc-homoArg(Boc)2-OH is extensively used in various scientific research fields:
Biology: Used in the study of protein-protein interactions and the development of peptide-based inhibitors.
Medicine: Plays a role in the synthesis of therapeutic peptides and peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and hydrogels for biomedical applications.
Mechanism of Action
The mechanism of action of Fmoc-homoArg(Boc)2-OH involves the protection of the amino and guanidine groups during peptide synthesis. The Fmoc group is stable under acidic conditions and can be removed under basic conditions, while the Boc groups are stable under basic conditions and can be removed under acidic conditions. This orthogonal protection strategy allows for the sequential addition of amino acids to the growing peptide chain without unwanted side reactions .
Comparison with Similar Compounds
Fmoc-Arg(Pbf)-OH: Another derivative of arginine used in peptide synthesis, where the guanidine group is protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.
Fmoc-Arg(Boc)2-OH: Similar to Fmoc-homoArg(Boc)2-OH but with arginine instead of homoarginine.
Uniqueness: this compound is unique due to the presence of the homoarginine residue, which provides different steric and electronic properties compared to arginine. This can influence the folding and activity of the synthesized peptides, making it a valuable tool for studying structure-activity relationships in peptides .
Properties
IUPAC Name |
(2S)-6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N4O8/c1-31(2,3)43-29(40)35-27(36-30(41)44-32(4,5)6)33-18-12-11-17-25(26(37)38)34-28(39)42-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h7-10,13-16,24-25H,11-12,17-19H2,1-6H3,(H,34,39)(H,37,38)(H2,33,35,36,40,41)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEGDMIQQQRLOZ-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














